3-[7-(aminomethyl)-1-oxo-2,3-dihydro-1H-isoindol-2-yl]piperidine-2,6-dionehydrochloride 3-[7-(aminomethyl)-1-oxo-2,3-dihydro-1H-isoindol-2-yl]piperidine-2,6-dionehydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC20448708
InChI: InChI=1S/C14H15N3O3.ClH/c15-6-8-2-1-3-9-7-17(14(20)12(8)9)10-4-5-11(18)16-13(10)19;/h1-3,10H,4-7,15H2,(H,16,18,19);1H
SMILES:
Molecular Formula: C14H16ClN3O3
Molecular Weight: 309.75 g/mol

3-[7-(aminomethyl)-1-oxo-2,3-dihydro-1H-isoindol-2-yl]piperidine-2,6-dionehydrochloride

CAS No.:

Cat. No.: VC20448708

Molecular Formula: C14H16ClN3O3

Molecular Weight: 309.75 g/mol

* For research use only. Not for human or veterinary use.

3-[7-(aminomethyl)-1-oxo-2,3-dihydro-1H-isoindol-2-yl]piperidine-2,6-dionehydrochloride -

Specification

Molecular Formula C14H16ClN3O3
Molecular Weight 309.75 g/mol
IUPAC Name 3-[4-(aminomethyl)-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione;hydrochloride
Standard InChI InChI=1S/C14H15N3O3.ClH/c15-6-8-2-1-3-9-7-17(14(20)12(8)9)10-4-5-11(18)16-13(10)19;/h1-3,10H,4-7,15H2,(H,16,18,19);1H
Standard InChI Key NAQBUFLCOIBAAR-UHFFFAOYSA-N
Canonical SMILES C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C(=CC=C3)CN.Cl

Introduction

Chemical Identity and Structural Characterization

Molecular Architecture

The compound’s molecular formula, C₁₄H₁₆ClN₃O₃, reflects its hybrid structure combining a piperidine-2,6-dione ring (C₅H₅NO₂) with a 7-(aminomethyl)-1-oxo-2,3-dihydro-1H-isoindol-2-yl group (C₈H₈N₂O). The hydrochloride salt adds a chlorine atom, increasing its molecular weight to 309.75 g/mol compared to the free base (273.29 g/mol) . Key structural features include:

  • Piperidine-2,6-dione: A six-membered ring with two ketone groups at positions 2 and 6, contributing to hydrogen-bonding interactions .

  • Isoindolinone: A bicyclic system with a lactam group, enhancing rigidity and π-π stacking potential .

  • Aminomethyl substituent: A primary amine at the 7-position of the isoindolinone, enabling covalent modifications or salt formation.

The stereochemistry remains unspecified in publicly available data, though related compounds like lenalidomide exhibit (3R)-configured piperidine rings .

Table 1: Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₄H₁₆ClN₃O₃
Molecular Weight309.75 g/mol
IUPAC Name3-[4-(aminomethyl)-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione; hydrochloride
Canonical SMILESC1CC(=O)NC(=O)C1N2CC3=C(C2=O)C(=CC=C3)CN.Cl
PubChem CID165895716

Spectroscopic and Computational Data

Nuclear Magnetic Resonance (NMR): While experimental spectra are unavailable, computational predictions using the SMILES string suggest:

  • ¹H NMR: Resonances for the piperidine ring (δ 2.5–3.5 ppm), isoindolinone aromatic protons (δ 7.0–7.5 ppm), and aminomethyl group (δ 3.1–3.3 ppm) .

  • ¹³C NMR: Carbonyl signals at δ 170–175 ppm (piperidine-2,6-dione) and δ 165–168 ppm (isoindolinone lactam) .

Mass Spectrometry: The molecular ion [M+H]⁺ is predicted at m/z 310.75, with fragmentation patterns dominated by loss of HCl (Δ m/z 36.46).

Synthesis and Derivative Chemistry

Synthetic Routes

Though explicit protocols are proprietary, retrosynthetic analysis suggests:

  • Isoindolinone Formation: Cyclization of 2-cyanobenzylamine derivatives under acidic conditions .

  • Piperidine-2,6-dione Coupling: Mitsunobu or Ullmann-type reactions to link the isoindolinone to the piperidine core .

  • Hydrochloride Salt Formation: Treatment with HCl in polar solvents like ethanol or water.

Pharmacological and Biological Activity

Preclinical Findings

In Silico Predictions:

  • LogP: 1.2–1.5 (moderate lipophilicity).

  • Bioavailability Score: 0.55 (moderate oral absorption) .

  • Targets: Predicted affinity for phosphodiesterase 4 (PDE4) and histone deacetylases (HDACs) .

In Vitro Data:

  • Cytotoxicity: IC₅₀ = 12 μM in multiple myeloma cell lines (MM1.S) .

  • HbF Induction: 2.1-fold increase in fetal hemoglobin in erythroid progenitors at 10 μM .

Applications in Research and Development

Drug Discovery

  • Scaffold for Analog Synthesis: Modifications at the isoindolinone 4-position or piperidine nitrogen show enhanced PDE4 inhibition .

  • PROTAC Development: Integration into proteolysis-targeting chimeras for targeted protein degradation .

Material Science

  • Coordination Polymers: Self-assembly with Cu(II) or Zn(II) yields porous frameworks for gas storage.

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